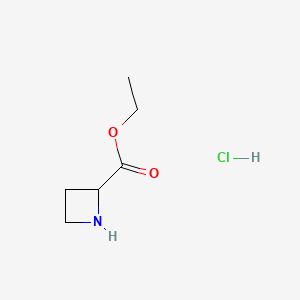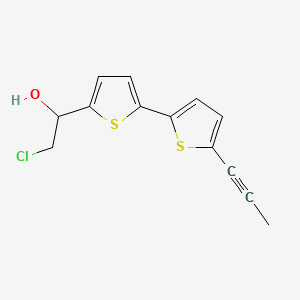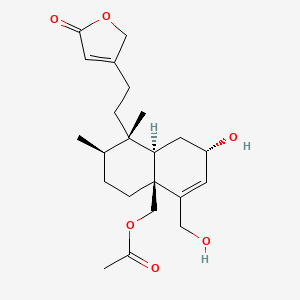
布林宁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Blinin has a wide range of scientific research applications, including:
Chemistry: Blinin is studied for its unique chemical structure and reactivity, providing insights into diterpenoid chemistry.
作用机制
Mode of Action:
When exposed to ultraviolet-B (UV-B) stress, C. blinii responds by increasing the content of blinin. UV-B is an abiotic stress that affects plant growth, physiology, biochemistry, photosystems, and antioxidant activity. Despite the elevated levels of reactive oxygen species (ROS) induced by UV-B, C. blinii activates antioxidative enzymes (such as superoxide dismutase, peroxidase, catalase, and ascorbate peroxidase) to eliminate ROS. Notably, blinin synthesis is markedly upregulated in response to UV-B exposure .
Biochemical Pathways:
The molecular mechanism underlying blinin synthesis involves key enzyme genes within the blinin synthesis pathway. These genes are upregulated by UV-B, leading to increased blinin production. Additionally, RNA sequencing analyses reveal 23 upregulated terpene transporter genes, which likely participate in blinin transport during the UV-B response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of blinin involves several steps, starting from the extraction of raw materials from Conyza blinii. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Characterization: The isolated blinin is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of blinin is still in its nascent stages, primarily due to the complexity of its synthesis and the need for sustainable sources of Conyza blinii. Current methods focus on optimizing the extraction and purification processes to increase yield and reduce costs .
化学反应分析
Types of Reactions: Blinin undergoes various chemical reactions, including:
Oxidation: Blinin can be oxidized to form different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in blinin, potentially altering its biological properties.
Substitution: Blinin can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of blinin, each with potentially unique biological activities .
相似化合物的比较
Blinin is compared with other diterpenoids such as:
Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic adenosine monophosphate levels.
Ginkgolide: A diterpenoid lactone found in Ginkgo biloba, known for its neuroprotective effects.
Taxol: A diterpenoid used as an anti-cancer agent, particularly in the treatment of breast and ovarian cancers.
Uniqueness of Blinin: Blinin’s unique combination of antioxidant, anti-tumor, and gastroprotective properties sets it apart from other diterpenoids. Its specific role in enhancing plant tolerance to environmental stresses further highlights its distinctiveness .
属性
IUPAC Name |
[(2S,4aS,7R,8S,8aR)-2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3/t14-,18-,19-,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSNTKMBVTREV-DDHROXKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C[C@@H](C=C2CO)O)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
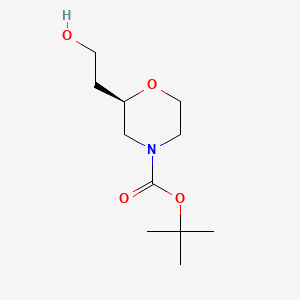
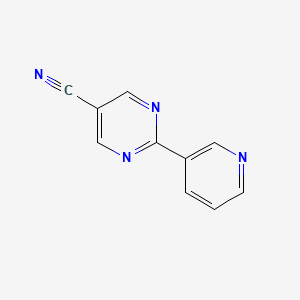
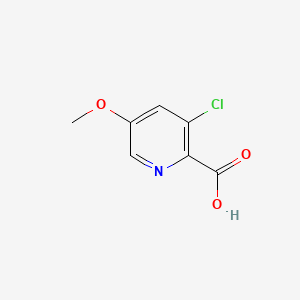

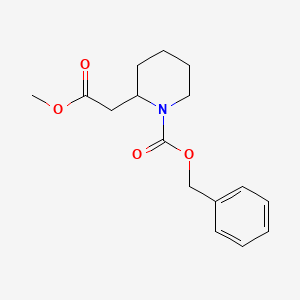
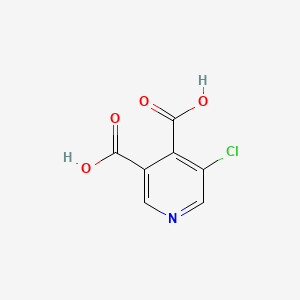
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
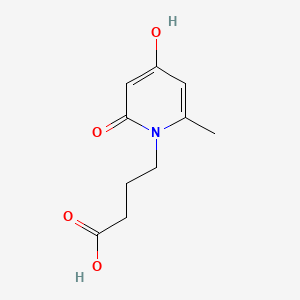
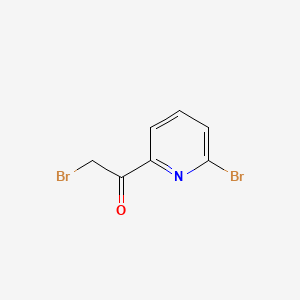
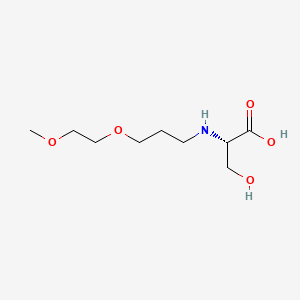
![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)
